1-(2-Hydroxyethyl)cyclopropanecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid consists of a cyclopropane ring with a hydroxyl group and a carboxylic acid group attached to it.Physical And Chemical Properties Analysis
In its pure form, cyclopropanecarboxylic acid, a related compound, is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility .Scientific Research Applications
Organic Synthesis
1-(2-Hydroxyethyl)cyclopropanecarboxylic acid: is a versatile building block in organic chemistry. Its unique structure allows for the synthesis of complex molecules through reactions like esterification, amidation, and coupling. It’s particularly useful in constructing cyclopropane rings, a common motif in bioactive molecules .
Nanotechnology
In nanotechnology, this compound can modify the surface of nanoparticles, enhancing their dispersion and integration into polymer matrices. This is crucial for developing advanced materials with improved mechanical and electrical properties .
Agriculture
The compound’s derivatives may serve as precursors for agrochemicals. Its reactivity enables the creation of compounds that can act as growth regulators or pesticides, contributing to sustainable agricultural practices .
Material Science
1-(2-Hydroxyethyl)cyclopropanecarboxylic acid: can be used to create new polymeric materials. By reacting with various monomers, it can form polymers with potential applications in biodegradable plastics, adhesives, and coatings .
Environmental Science
This compound could play a role in environmental remediation. Its ability to bind to heavy metals or organic pollutants makes it a candidate for creating filtering materials or agents that can neutralize contaminants .
Biochemistry
In biochemistry, the compound’s cyclopropane ring is structurally similar to many amino acids, making it a potential mimic or inhibitor in enzymatic reactions. This can be pivotal in understanding enzyme mechanisms or designing drugs .
Pharmacology
Pharmacologically, 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid is a precursor in synthesizing various pharmaceuticals. Its modification can lead to the development of new therapeutic agents, including antibiotics and antiviral drugs .
Safety and Hazards
Cyclopropanecarboxylic acid is combustible and may be corrosive to metals . It is toxic if swallowed and causes severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Cyclopropanecarboxylic acids and their derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of “1-(2-Hydroxyethyl)cyclopropanecarboxylic acid”. It’s likely that it interacts with its targets in a way that’s similar to other cyclopropanecarboxylic acids .
Biochemical Pathways
Cyclopropanecarboxylic acids are involved in various biochemical reactions, including the formation of carbenes .
Pharmacokinetics
These properties can significantly affect the bioavailability of a compound .
Result of Action
It’s likely that its effects are related to its interactions with its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1-(2-Hydroxyethyl)cyclopropanecarboxylic acid”. These factors can include pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-4-3-6(1-2-6)5(8)9/h7H,1-4H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKIKUWNCYMSLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1520462-70-7 |
Source
|
Record name | 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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